2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol
Description
2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol is a Schiff base derivative characterized by a benzodioxin core fused with an imine (-C=N-) linkage and a methoxyphenol substituent. This compound belongs to a class of molecules known for their antioxidant, anti-inflammatory, and metal-chelating properties, often attributed to the phenolic -OH group and the conjugated π-system of the imine . Its synthesis typically involves a condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and an amine-containing benzodioxin derivative under reflux conditions in methanol .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yliminomethyl)-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-14-4-2-3-11(16(14)18)10-17-12-5-6-13-15(9-12)21-8-7-20-13/h2-6,9-10,18H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJBMHBXGVHQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various reagents to form the desired imino derivative. The general synthetic pathway includes:
-
Formation of the Benzodioxin Derivative :
- Starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine, reactions with appropriate aldehydes or ketones yield the imine structure.
- The reaction conditions often involve the use of bases such as sodium carbonate in an aqueous medium to facilitate the formation of the desired product.
-
Characterization :
- The final product is typically characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. A study demonstrated that derivatives of benzodioxins can inhibit lipid peroxidation and scavenge free radicals effectively .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase : Inhibition studies suggest that this compound could be beneficial in treating Alzheimer’s disease by enhancing cholinergic signaling through acetylcholinesterase inhibition .
- α-Glucosidase : It has also shown potential as an anti-diabetic agent by inhibiting α-glucosidase activity, which is crucial for controlling postprandial blood glucose levels .
Neuroprotective Effects
Analogues of this compound have been studied for their neuroprotective properties. For instance, compounds derived from benzodioxins have been shown to protect neuronal cells from oxidative stress and apoptosis in models of neurodegenerative diseases .
Case Studies
- Diabetes Management : A case study involving a series of synthesized sulfonamides including derivatives of 2,3-dihydrobenzo[1,4]dioxin indicated significant reductions in blood glucose levels in diabetic animal models when treated with these compounds. The mechanism was linked to their ability to inhibit α-glucosidase effectively .
- Alzheimer’s Disease Research : In vitro studies have shown that compounds structurally related to this compound can improve cognitive function in Alzheimer’s models by mitigating acetylcholine breakdown through acetylcholinesterase inhibition .
Research Findings Summary
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the 1,4-benzodioxane moiety exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of benzodioxin compounds possess antitumor properties. For instance, compounds similar to 2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Antimicrobial Properties : The compound has demonstrated potential antimicrobial activity against various pathogens. Its structure allows for effective interaction with bacterial membranes, leading to inhibition of growth.
Applications in Medicinal Chemistry
The unique properties of this compound make it a candidate for development in medicinal chemistry:
- Drug Development : The compound's ability to interact with biological targets suggests its use as a lead compound in drug design. Molecular docking studies indicate that it can effectively bind to active sites of target enzymes, which may lead to the development of new therapeutics.
- Synthesis of Analogues : The compound serves as a precursor for synthesizing various analogues that may enhance biological activity or reduce toxicity. Research has focused on modifying the side chains and functional groups to optimize these properties .
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits cancer cell proliferation | |
| Antimicrobial | Effective against various pathogens | |
| Enzyme Inhibition | Binds to active sites of target enzymes |
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of derivatives based on the structure of this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited substantial antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs can be categorized based on variations in the aromatic substituents and the nature of the imine linkage. Key examples include:
Pharmacological Activity
- Antioxidant Activity: The target compound’s ortho-methoxyphenol group enhances radical scavenging compared to para-substituted analogs (e.g., compound III, IC₅₀ = 45.2 μM) . Activity is lower than 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which lacks the imine but has a free -COOH group for redox interactions .
- Anti-inflammatory Potential: While direct data for the target compound is lacking, structurally related benzodioxin-acetic acids (e.g., ) show 70–80% inhibition of paw edema in rats, suggesting shared mechanisms via COX inhibition or ROS scavenging.
Spectroscopic Properties
- FTIR: Imine stretching (C=N) appears at ~1600–1650 cm⁻¹ for all Schiff bases . Benzodioxin C-O-C vibrations are observed at ~1250 cm⁻¹, distinct from non-benzodioxin analogs .
NMR :
Research Implications and Gaps
Unanswered Questions :
- Key Advantages: The benzodioxin moiety enhances lipophilicity and bioavailability compared to non-fused analogs. Synergy between the imine and phenolic groups may enable dual antioxidant and anti-inflammatory effects.
This analysis highlights the compound’s unique position within the benzodioxin-Schiff base family, combining structural novelty with promising bioactivity. Further studies should prioritize mechanistic investigations and preclinical evaluations.
Q & A
Basic: What are the established synthetic protocols for 2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol, and what factors influence reaction efficiency?
Answer:
The compound is synthesized via reductive amination and condensation reactions. A validated method involves:
- Step 1: Reduction of (E)-6-(2-nitrovinyl)-2,3-dihydro[1,4]benzodioxine using LiAlH₄ in THF (20 hours, room temperature) to yield intermediates like 2-(2,3-dihydro[1,4]benzodioxin-6-yl)ethylamine (61% yield) .
- Step 2: Condensation with 3,4,5-trimethoxybenzaldehyde under argon reflux (16 hours) in ethanol, followed by purification via silica gel chromatography .
Key factors affecting yield include reaction time, temperature, stoichiometric ratios, and purification efficiency (e.g., column chromatography vs. recrystallization).
Advanced: How should researchers address contradictory yield data in published syntheses of this compound?
Answer:
Discrepancies (e.g., 61% vs. 53% yields in similar steps ) require systematic analysis:
- Variable Control: Replicate procedures while isolating variables (e.g., catalyst type, hydrogen pressure in Pd/C-mediated reductions).
- Design of Experiments (DOE): Use factorial designs to assess interactions between parameters like solvent polarity (THF vs. ethanol) and reaction duration.
- Analytical Validation: Compare purity post-purification using HPLC or GC-MS to rule out impurities affecting yield calculations.
Basic: What spectroscopic and crystallographic methods confirm the structural integrity of this Schiff base?
Answer:
- X-ray Crystallography: Definitive structural confirmation is achieved via single-crystal analysis, as demonstrated for analogous compounds (e.g., 2-[(E)-(4-fluorobenzyl)iminomethyl]-6-methoxyphenol) .
- ¹H/¹³C NMR: Look for imine proton signals (δ 8.3–8.8 ppm) and aromatic resonances consistent with methoxy and benzodioxin moieties.
- FT-IR: Confirm phenolic O-H stretches (~3200 cm⁻¹) and C=N vibrations (~1600–1650 cm⁻¹) .
Advanced: What strategies enhance stereochemical purity of the E-isomer during synthesis?
Answer:
- Reaction Conditions: Use inert atmospheres (argon) to prevent oxidation and stabilize the imine bond.
- Catalytic Control: Explore chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to favor E-configuration, as highlighted in methodologies from Advanced Synthesis & Catalysis .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring E-isomer formation.
Basic: How can researchers optimize purification techniques for this compound?
Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate imine products from byproducts .
- Recrystallization: Test solvents like ethanol or methanol for high-purity crystals.
- Analytical Monitoring: Employ TLC (Rf tracking) and HPLC to assess purity at each step.
Advanced: What experimental designs are suitable for evaluating this compound’s bioactivity?
Answer:
- Split-Split Plot Design: Adapt methodologies from pharmacological studies (e.g., randomized blocks with split plots for dose-response and time-series analyses) .
- In Vitro/In Vivo Models: Use cell-based assays (e.g., cytotoxicity) followed by animal models, ensuring replicates (n=4–5) for statistical robustness.
- Control Groups: Include positive/negative controls and solvent-only groups to isolate compound-specific effects.
Basic: What stability considerations are critical for handling and storing this compound?
Answer:
- Light Sensitivity: Store in amber vials to prevent photodegradation of the imine bond.
- Moisture Control: Use desiccants and airtight containers, as hygroscopic conditions may hydrolyze the Schiff base.
- Temperature: Long-term storage at –20°C is recommended, based on protocols for structurally similar amines .
Advanced: How can green chemistry principles improve the sustainability of its synthesis?
Answer:
- Catalytic Innovations: Replace LiAlH₄ with milder reductants (e.g., NaBH₄ with catalytic additives) to reduce waste .
- Solvent Substitution: Use bio-based solvents (e.g., cyclopentyl methyl ether) instead of THF or ethanol.
- Atom Economy: Optimize stoichiometry to minimize byproducts, aligning with Advanced Synthesis & Catalysis guidelines for eco-friendly synthesis .
Basic: What analytical techniques quantify trace impurities in synthesized batches?
Answer:
- HPLC-DAD/MS: Detect and quantify impurities at <0.1% levels using reverse-phase columns (C18) with UV/MS detection.
- Elemental Analysis: Verify purity via carbon/hydrogen/nitrogen (CHN) combustion analysis.
- Karl Fischer Titration: Measure residual water content, critical for hygroscopic intermediates .
Advanced: How do researchers reconcile conflicting spectral data in structural elucidation?
Answer:
- Multi-Technique Cross-Validation: Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing tautomeric forms).
- Computational Modeling: Use DFT calculations to predict NMR chemical shifts and compare with experimental data.
- Collaborative Verification: Share samples with independent labs for reproducibility checks, as done in crystallographic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
